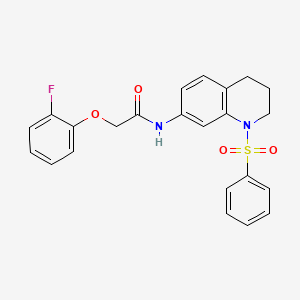

6-氟-3-丙-2-基-2-硫代亚撑-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

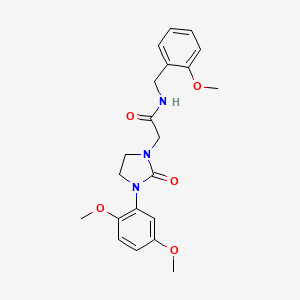

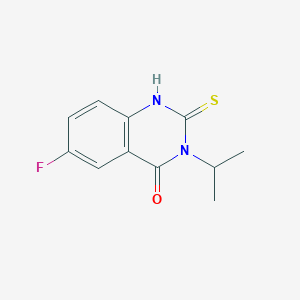

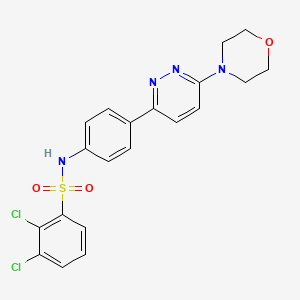

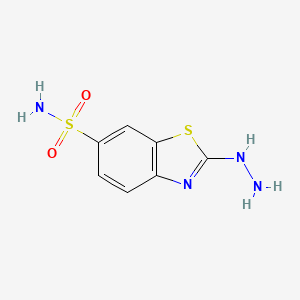

The compound "6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, they do discuss closely related fluorinated quinazolinones. These compounds are of interest due to their potential antibacterial properties and their intriguing molecular structures, which can be analyzed using various techniques such as crystallography and Raman spectroscopy .

Synthesis Analysis

The synthesis of fluorinated quinazolinones is a topic of interest in medicinal chemistry. Paper describes the synthesis of a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one using the S-arylation method, which is noted for its simplicity and efficiency. Similarly, paper reports the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulfur arylation reaction. These methods could potentially be adapted for the synthesis of the compound , suggesting that the S-arylation method might be a viable pathway for its production.

Molecular Structure Analysis

The molecular structure of fluorinated quinazolinones has been determined using crystallography. Paper provides details on the crystal structure of a related compound, including its orthorhombic system and space group P212121. Paper describes a monoclinic system with space group P21/c for another derivative. These studies indicate that the molecular structure of the compound could also be elucidated using similar crystallographic techniques, which would provide insights into its three-dimensional conformation and potential interaction with biological targets.

Chemical Reactions Analysis

The reactivity of fluorinated quinazolinones includes nucleophilic substitution and alkylation reactions, as mentioned in paper . These reactions are crucial for modifying the quinazolinone core and introducing various substituents that can alter the compound's biological activity. The compound "6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one" may undergo similar reactions, which could be used to further diversify its structure and enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinazolinones can be characterized using techniques such as Raman spectroscopy and Hirshfeld surface analysis. Papers and both utilize these methods to analyze the properties of their respective compounds. The empirical formulas, unit cell parameters, and electrostatic potential surfaces (ESP) derived from density functional theory (DFT) are provided, offering a comprehensive understanding of the compounds' properties. These analyses could be applied to the compound to determine its stability, solubility, and potential interactions with biological molecules.

科学研究应用

合成与结构分析

- 合成技术:合成新颖喹唑啉酮衍生物的有效途径涉及硫芳基化反应。此工艺产生具有特定结构特征的化合物,可用于进一步的生物评估和材料科学研究(Geesi 等人,2020)。

- 晶体结构和赫施菲尔德表面分析:进行详细的晶体学分析和赫施菲尔德表面分析以确定合成喹唑啉酮衍生物的精确结构参数。这些分析提供了对分子相互作用和化合物电子结构的见解,对于了解其化学性质和潜在应用至关重要(Geesi 等人,2020)。

抗菌和抗真菌活性

- 抗菌评估:已经评估了新型喹唑啉酮衍生物针对各种细菌菌株的抗菌特性。这些研究旨在识别潜在的抗菌剂并了解喹唑啉酮化合物内的构效关系(Geesi 等人,2020)。

- 抗真菌活性:对 s-取代的 6-氟喹唑啉酮衍生物的研究显示出有希望的抗真菌活性,为开发新的抗真菌疗法提供了见解。这些作用的机制包括改变真菌细胞膜的通透性和抑制孢子萌发,突出了喹唑啉酮衍生物在治疗真菌感染中的潜力(Xu 等人,2007)。

抗肿瘤和抗病毒活性

- 抗肿瘤特性:已经探索了喹唑啉酮衍生物的潜在抗肿瘤活性,研究重点在于合成对各种癌细胞系表现出抑制作用的化合物。这些调查有助于寻找新的癌症疗法(Zhang 等人,2019)。

- 抗病毒活性:已经评估了喹唑啉酮衍生物对呼吸道和生物防御病毒的抗病毒潜力。对病毒复制表现出显着抑制作用的化合物为开发抗病毒药物提供了有希望的线索(Selvam 等人,2007)。

属性

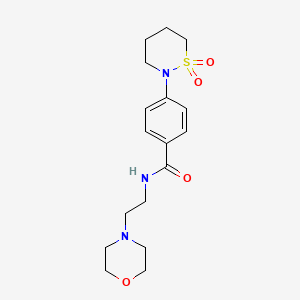

IUPAC Name |

6-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVFRIOQTCEYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2565316.png)

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)

![tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate](/img/structure/B2565323.png)

![2-amino-1-(3-methoxypropyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2565326.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2565329.png)

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)